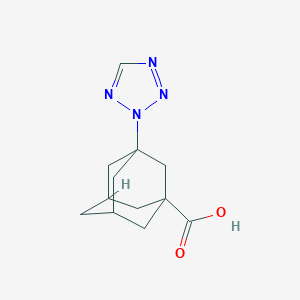

3-Tetrazol-2-yl-adamantane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Tetrazol-2-yl-adamantane-1-carboxylic acid (3-TAC) is an organic compound of the adamantane family. It is a white solid with a molecular weight of 207.25 g/mol. 3-TAC has been studied for its potential applications in various scientific fields, such as organic synthesis, drug design, and medical research.

Applications De Recherche Scientifique

Tetrazole Moiety in Medicinal Chemistry

The tetrazole ring is a highly versatile pharmacophore due to its resemblance to the carboxylic acid functionality, allowing it to participate in various biological interactions while offering enhanced lipophilicity and metabolic stability. This has led to the development of tetrazole-containing compounds with broad-spectrum biological activities including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory effects. Such compounds have already found applications in the treatment of various diseases, showcasing the importance of the tetrazole moiety in drug development (Patowary, Deka, & Bharali, 2021).

Adamantane Structure in Drug Development

Adamantane-based compounds are noted for their significant impact on neurodegenerative diseases. Some derivatives, such as amantadine and memantine, are already in use for the treatment of dementia, Alzheimer's, and Parkinson's diseases due to their ability to modulate neurotransmitter systems. The rigid adamantane scaffold improves drug specificity and efficacy, highlighting its potential for the development of new therapeutic agents targeting neurodegenerative conditions (Dembitsky, Gloriozova, & Poroikov, 2020).

Antiviral Applications

The incorporation of tetrazole and adamantane structures into antiviral agents has shown promise in enhancing the activity against a variety of viruses. Tetrazole derivatives have been identified as potential agents against influenza, HIV, and HCV, among others. This suggests that the structural features of these compounds can be exploited to develop more effective antiviral therapies, addressing the ongoing need for new pharmaceutical agents in the fight against viral diseases (Yogesh & Srivastava, 2021).

Biocatalysis and Industrial Chemistry

The tetrazole and adamantane groups' chemical properties also find applications in biocatalysis and industrial chemistry, where they can influence the reactivity and stability of compounds. For instance, carboxylic acids and their derivatives play crucial roles in biotechnological processes, including the production of biorenewable chemicals and polymers. This underscores the importance of exploring novel compounds like 3-Tetrazol-2-yl-adamantane-1-carboxylic acid and its derivatives for their potential to contribute to sustainable industrial practices (Jarboe, Royce, & Liu, 2013).

Mécanisme D'action

- Tetrazoles, including this compound, are considered biomimics of carboxylic acid functional groups. They can potentially bind to similar targets as carboxylic acids .

- Tetrazoles have been explored in drug design due to their unique properties, but their exact biochemical pathways are not fully characterized .

- Metabolism : Tetrazoles are generally more stable than carboxylic acids. They may undergo glucuronidation or other metabolic pathways .

Target of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Propriétés

IUPAC Name |

3-(tetrazol-2-yl)adamantane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c17-10(18)11-2-8-1-9(3-11)5-12(4-8,6-11)16-14-7-13-15-16/h7-9H,1-6H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNIPLONHFFQIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tetrazol-2-yl-adamantane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454867.png)

![N-(4-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B454868.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B454871.png)

![Methyl 4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454872.png)

![Ethyl 4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454873.png)

![4-chloro-N-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B454875.png)

![propyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B454877.png)

![5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454882.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B454883.png)

![2-(4-Isopropylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B454885.png)

![3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B454886.png)